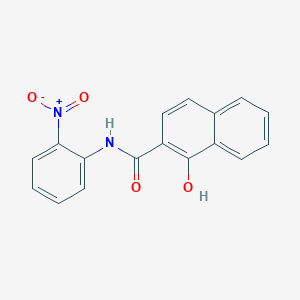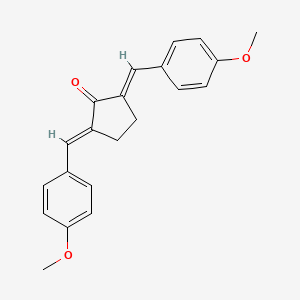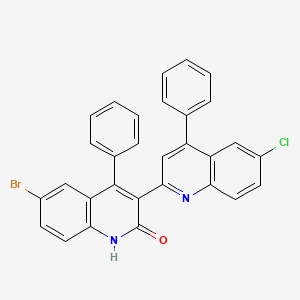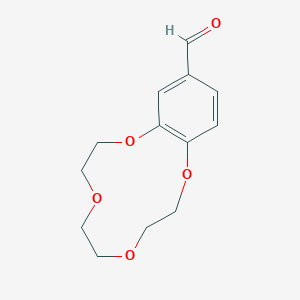- CAS No. 305865-44-5](/img/structure/B11708925.png)
Methanone, [5-chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metanona, 5-cloro-2-(metilamino)fenil- es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto es conocido por su estructura química única, que incluye un grupo metanona unido a un 5-cloro-2-(metilamino)fenil y un grupo 3,4,5-trimetoxifenil. Su fórmula molecular es C16H18ClNO4, y tiene un peso molecular de 323,77 g/mol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Metanona, 5-cloro-2-(metilamino)fenil- típicamente involucra la reacción de 5-cloro-2-(metilamino)benzofenona con cloruro de 3,4,5-trimetoxibenzoilo en condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como piridina o trietilamina para facilitar la formación del producto deseado. La mezcla de reacción luego se purifica utilizando cromatografía en columna para aislar el compuesto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, las técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), se pueden emplear para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Metanona, 5-cloro-2-(metilamino)fenil- experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo cloro, utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco o borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol o terc-butóxido de potasio en dimetilsulfóxido.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados metóxidos o terc-butóxidos.
Aplicaciones Científicas De Investigación
Metanona, 5-cloro-2-(metilamino)fenil- tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como reactivo en síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus potenciales efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de Metanona, 5-cloro-2-(metilamino)fenil- involucra su interacción con objetivos moleculares y vías específicos. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus posibles efectos anticancerígenos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Metanona, [5-cloro-2-(metilamino)fenil]fenil-: Estructura similar pero carece del grupo 3,4,5-trimetoxifenil.
Metanona, 5-cloro-2-(metilamino)fenil-: Contiene un grupo cloro adicional en el anillo fenilo.
Unicidad
Metanona, 5-cloro-2-(metilamino)fenil- es único debido a la presencia del grupo 3,4,5-trimetoxifenil, que puede conferir propiedades químicas y biológicas distintas. Esta característica estructural puede mejorar su solubilidad, estabilidad e interacción con objetivos biológicos, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
305865-44-5 |
|---|---|
Fórmula molecular |
C17H18ClNO4 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
[5-chloro-2-(methylamino)phenyl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18ClNO4/c1-19-13-6-5-11(18)9-12(13)16(20)10-7-14(21-2)17(23-4)15(8-10)22-3/h5-9,19H,1-4H3 |
Clave InChI |
RHYSABVJUQRRBF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)



![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)

![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
